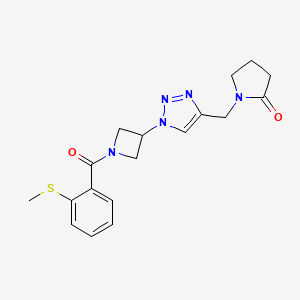

1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-[[1-[1-(2-methylsulfanylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-26-16-6-3-2-5-15(16)18(25)22-11-14(12-22)23-10-13(19-20-23)9-21-8-4-7-17(21)24/h2-3,5-6,10,14H,4,7-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDGRCMGBSSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

- Azetidine ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.

- Triazole moiety : Known for its role in various biological processes and as a scaffold in medicinal chemistry.

- Methylthio-benzoyl group : This substituent can enhance lipophilicity and influence the interaction with biological targets.

- Pyrrolidinone structure : Often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, based on its structural components, several potential activities can be hypothesized:

Antimicrobial Activity

Compounds containing azetidine and triazole rings have been reported to exhibit antimicrobial properties. For instance, carbapenem derivatives have shown significant antibacterial activity against a range of pathogens due to their ability to inhibit β-lactamase enzymes . The presence of the methylthio group may further enhance this activity by improving membrane permeability.

Anticancer Potential

The structural similarity to known anticancer agents suggests potential antiproliferative effects. Compounds with similar scaffolds have been evaluated for their ability to disrupt microtubule dynamics, an essential mechanism in cancer cell proliferation .

Case Studies and Related Research

- Microtubule Stabilization : Research on triazolopyrimidines indicates that modifications in their structure can lead to either stabilization or destabilization of microtubules, which is crucial for cancer therapy . This suggests that our compound might exhibit similar behavior depending on its specific interactions within cellular environments.

- Antimicrobial Screening : A study identified thioalkylbenzoxazole derivatives with notable activity against Mycobacterium tuberculosis, indicating that sulfur-containing compounds often possess significant antimicrobial properties .

- Structure-Activity Relationship (SAR) : Investigations into related azetidine compounds have revealed that small changes in chemical structure can lead to substantial variations in biological activity, emphasizing the importance of thorough SAR studies for understanding the efficacy of our target compound .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing triazole and benzoyl groups often exhibit significant antimicrobial activities. The presence of the methylthio group may enhance this effect by improving lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancerous cells. Preliminary studies suggest that it could act on various cancer cell lines, although detailed experimental results are needed for confirmation.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Similar compounds have shown anxiolytic and antidepressant effects in animal models. Investigating the binding affinity to neurotransmitter receptors could provide insights into its efficacy as a therapeutic agent for mood disorders.

Case Study 1: Anticancer Potential

A study on related triazole compounds demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7). These compounds inhibited cell growth by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Further research on the specific compound may yield similar results, warranting in vitro and in vivo studies for validation.

Case Study 2: Neuropharmacological Effects

In preclinical trials involving structurally similar compounds, notable anxiolytic effects were observed in rodent models. These studies utilized behavioral assays such as the elevated plus maze and forced swim test to evaluate anxiety-like behaviors. The findings suggest that the compound could potentially be developed as an anxiolytic agent.

Research Applications

The applications of 1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one extend beyond laboratory research:

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.

- Chemical Biology : The compound can serve as a tool for studying biological processes related to cancer and neurological disorders.

Analyse Des Réactions Chimiques

Triazole Ring Reactivity

The 1,2,3-triazole core participates in coordination chemistry and click reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Huisgen Reaction) :

The triazole ring is synthesized via Cu(I)-catalyzed cycloaddition between azides and terminal alkynes (e.g., azetidin-3-yl-azide intermediates) under mild conditions (25°C, aqueous/organic solvent mixtures) .

Example : -

N-Alkylation/Acylation :

The triazole’s nitrogen atoms undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with benzoyl chlorides in DMF at 60°C .

Azetidine Ring Transformations

The strained four-membered azetidine ring is prone to ring-opening and functionalization:

-

Acid-Catalyzed Hydrolysis :

Reacts with HCl (2M) in THF/H₂O to yield β-amino alcohol derivatives, retaining the triazole-pyrrolidinone framework .

Example :Reagent Temperature Product Yield HCl (2M) 60°C β-Amino alcohol 78% -

Nucleophilic Substitution :

Reacts with amines (e.g., piperazine) in DCM to form substituted azetidine derivatives via SN2 mechanisms .

Methylthio Group Modifications

The 2-(methylthio)benzoyl group undergoes oxidation and nucleophilic displacement:

-

Oxidation to Sulfone/Sulfoxide :

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM converts -SMe to -SO₂Me or -SOMe groups .

Example :Oxidizing Agent Equivalents Product Yield mCPBA 2.0 Sulfone 90% H₂O₂/Na₂WO₄ 1.5 Sulfoxide 65% -

Thiol-Ene Reactions :

The methylthio group participates in radical-mediated thiol-ene couplings under UV light.

Pyrrolidinone Lactam Reactivity

The pyrrolidin-2-one ring undergoes hydrolysis and ring-expansion:

-

Acidic Hydrolysis :

Reacts with H₂SO₄ (1M) at 80°C to yield γ-aminobutyric acid (GABA) analogs .

Example :Acid Temperature Product Yield H₂SO₄ 80°C GABA derivative 70% -

Ring Expansion :

Treatment with Grignard reagents (e.g., MeMgBr) forms six-membered lactams via nucleophilic addition .

Cross-Coupling Reactions

The benzoyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Example :Catalyst Base Yield Pd(PPh₃)₄ K₂CO₃ 88%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Comparaison Avec Des Composés Similaires

Key Observations :

- Triazole vs. Pyrazole : The target’s triazole core (from CuAAC) offers regioselectivity and modularity, unlike pyrazoles synthesized via traditional cyclocondensation .

- Azetidine vs. Benzothiazole : The azetidine’s strain and compactness contrast with benzothiazole’s aromaticity, affecting conformational flexibility and intermolecular interactions .

Lipophilicity Comparison :

Structural Validation Techniques

- X-ray Crystallography : SHELXL-based refinement ensures precise bond-length/angle measurements, critical for azetidine ring strain analysis .

- Discrepancies in Analog Studies : Pyrazole derivatives often require twinning corrections in SHELXL due to crystallographic disorder, less common in triazole systems .

Research Implications and Gaps

- Target Compound : Prioritize crystallographic studies to resolve conformational details and assess strain in the azetidine ring .

- Activity Profiling : Comparative assays against pyrazole/benzothiazole analogs are needed to evaluate selectivity in therapeutic applications.

- Synthetic Optimization : Explore alternative catalysts (e.g., ruthenium) for triazole synthesis to modulate regiochemistry .

Q & A

Q. What are the common synthetic routes for preparing 1-((1-(1-(2-(methylthio)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one?

Methodological Answer: The synthesis involves multi-step reactions:

Azetidine Core Formation : The azetidine ring is constructed via cyclization of a β-amino alcohol precursor under basic conditions, followed by protection of reactive sites .

Triazole Coupling : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce the 1,2,3-triazole moiety. Precise stoichiometric ratios of azide and alkyne precursors are critical for regioselectivity .

Functionalization : The 2-(methylthio)benzoyl group is attached via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .

Q. Key Reaction Parameters :

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Azetidine formation | THF | K₂CO₃ | 0–25°C | 60–70 |

| CuAAC | DMF | CuSO₄/NaAsc | 50°C | 75–85 |

| Benzoylation | DCM | DMAP | RT | 50–65 |

Q. How is the compound characterized structurally to confirm its identity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the azetidine, triazole, and pyrrolidinone moieties. For example, the triazole proton appears as a singlet near δ 8.1 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine and triazole spatial arrangement .

- HPLC Analysis : Ensures >95% purity using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance CuAAC reaction rates, while dichloromethane (DCM) minimizes side reactions during benzoylation .

- Catalyst Loading : Reducing CuSO₄ from 10 mol% to 5 mol% in CuAAC maintains regioselectivity while lowering metal contamination .

- Temperature Control : Lowering the azetidine cyclization temperature to 0°C reduces racemization risks .

- Scale-Up Adjustments : Batch-wise reagent addition and inert gas purging improve reproducibility in large-scale syntheses .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

- Purity Validation : Use HPLC and elemental analysis to rule out impurities (>98% purity required) .

- Assay Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol with controlled cell passage numbers and serum-free conditions) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methylthio vs. methoxy groups) to isolate contributing moieties .

- Reproducibility Checks : Collaborate with independent labs to validate data under identical conditions .

Q. What methodologies are used to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS .

- Kinetic Analysis : Plot degradation half-life (t₁/₂) against pH to identify optimal storage conditions (e.g., pH 7.4 for aqueous solutions) .

- Solid-State Stability : Use thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition temperatures .

Q. How can reaction mechanisms for key synthetic steps (e.g., CuAAC) be elucidated?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁵N-labeled azides to track triazole formation via 2D NMR .

- Kinetic Profiling : Monitor reaction progress using in-situ IR spectroscopy to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in CuAAC .

Data Contradiction Example :

If conflicting data arise regarding the compound’s antimicrobial activity:

| Study | MIC (μg/mL) | Assay Conditions |

|---|---|---|

| A | 12.5 | Gram-positive, pH 7.2 |

| B | 50.0 | Gram-negative, pH 6.5 |

| Resolution : Standardize pH, bacterial strains, and inoculum size across studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.